N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide
Description
Properties
IUPAC Name |
N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S2/c1-2-9(18)14-8-3-4-11(17-16-8)21-7-10(19)15-12-13-5-6-20-12/h3-6H,2,7H2,1H3,(H,13,15,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMNEUAILHSECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Thiazole Ring to the Pyridazine Ring: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with a halogenated pyridazine compound.
Formation of the Propionamide Group: The final step involves the amidation reaction where the pyridazine-thiazole intermediate reacts with propionyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives (alcohols).
Substitution: Various substituted thiazole and pyridazine derivatives.
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activities in preclinical models. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. In vivo experiments using xenograft models have reported significant reductions in tumor size, indicating its potential as an anti-tumor agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
1. Substituent Variations
Modifications on the thiazole or pyridazine moieties can enhance or diminish biological activities. For instance, introducing electron-withdrawing groups has been shown to improve antimicrobial efficacy.
2. Functional Group Influence
The presence of different functional groups significantly alters the pharmacological profile. Certain derivatives exhibit enhanced activity due to their electronic properties, indicating that careful design can optimize therapeutic effects.
Case Studies
Several studies have explored the applications of this compound:
1. Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that it exhibited significant inhibitory effects, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development.
2. Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory mechanisms revealed that N-(6-((2-oxo-2-(thiazol-2-yamino)ethyl)thio)pyridazin-3-yil)propionamide effectively reduced inflammatory markers in macrophage cultures, supporting its therapeutic potential in inflammatory conditions.
3. In Vivo Tumor Growth Inhibition
In vivo studies using animal models demonstrated that treatment with this compound resulted in notable tumor growth inhibition compared to controls, establishing its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways by interacting with key proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares N-(6-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide with three analogous compounds:
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Structural Differences : This compound (from ) replaces the thiazole-amide-thioether moiety with a dihydropyrimidine ring and a bis(4-methoxyphenyl)methyl group. The absence of sulfur atoms and the presence of methoxy groups likely enhance its lipophilicity compared to the target compound.
- Functional Implications : The dihydropyrimidine core is associated with calcium channel modulation in some pharmaceuticals, whereas the thiazole-thioether group in the target compound may confer redox activity or metal-binding capacity .
Thiazole-Pyridazine Hybrids (General Class)
- Reactivity: Thiazole-pyridazine hybrids are known for their role in kinase inhibition (e.g., JAK2/STAT3 pathways). The target compound’s thioether linkage may reduce metabolic stability compared to direct carbon-carbon bonds in other hybrids.
- Safety Profile : Unlike simpler thiazole derivatives, the target compound’s storage guidelines (P210) highlight a higher sensitivity to thermal decomposition, possibly due to the thioether bond’s susceptibility to oxidation .
Propionamide Derivatives
- Bioavailability : Propionamide side chains generally improve aqueous solubility. However, the target compound’s bulky thiazole-thioether group may limit membrane permeability compared to smaller analogs like N-(pyridazin-3-yl)propionamide.
- Synthetic Complexity : The thioether linkage introduces additional synthetic steps (e.g., thiol-alkylation), increasing production costs relative to compounds with simpler ether or amine linkages.
Research Findings and Limitations
- Comparative studies with analogs are needed to validate its efficacy in specific pathways.
- Safety Considerations : Its thermal sensitivity (P210 ) may necessitate specialized handling compared to more stable analogs, impacting industrial scalability.
Biological Activity
N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole and pyridazine moieties. The compound's structural formula can be represented as follows:
The thiazole ring is crucial for the biological activity of this compound, often contributing to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Against Various Cell Lines
The structure activity relationship (SAR) studies indicate that modifications on the thiazole and pyridazine rings can enhance the anticancer efficacy, with electron-withdrawing groups generally improving activity.
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity using various models, including the maximal electroshock (MES) test. Compounds with similar structures have shown promising results in seizure protection.
Table 2: Anticonvulsant Activity
The SAR analysis indicates that modifications that increase lipophilicity tend to enhance anticonvulsant activity.
Case Studies
Several case studies have been conducted to explore the biological activities of thiazole-containing compounds similar to this compound:
- Study on Anticancer Effects : A study reported that thiazole derivatives exhibited potent antiproliferative effects against human leukemia cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Anticonvulsant Efficacy : Another investigation demonstrated that specific thiazole derivatives provided significant protection in animal models against induced seizures, suggesting their potential as therapeutic agents for epilepsy .
- Mechanistic Insights : Molecular docking studies have revealed that these compounds interact with key proteins involved in cell signaling pathways related to cancer and seizure disorders, providing insights into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)propionamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Begin with a nucleophilic substitution reaction between pyridazine-thiol derivatives and 2-oxo-2-(thiazol-2-ylamino)ethyl halides. Use glacial acetic acid as a solvent under reflux conditions (2–4 hours), followed by neutralization and recrystallization from ethanol to isolate the product . Monitor reaction progress via TLC and optimize molar ratios (e.g., 1:1.2 for thiol:halide) to mitigate side reactions. Yield improvements (45–58%) can be achieved by controlling temperature gradients and using catalysts like triethylamine .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures, focusing on thioether and amide bond geometries. Use high-resolution data (d-spacing < 0.8 Å) to validate bond lengths and angles .
- Spectroscopy : IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, N-H bend at ~1550 cm⁻¹). NMR (¹H/¹³C) confirms proton environments (e.g., pyridazine C-H at δ 7.8–8.5 ppm, thiazole protons at δ 7.2–7.5 ppm) .
Q. What physicochemical properties (e.g., solubility, polarity) are critical for drug design, and how can they be computationally predicted?
- Methodology : Calculate topological polar surface area (TPSA ≈ 87.5 Ų) and logP (≈2.6) to predict membrane permeability and solubility. Use Molinspiration or SwissADME for TPSA and XlogP3-AA for logP. Experimental validation via HPLC (C18 column, acetonitrile/water gradient) correlates with computational predictions .
Advanced Research Questions
Q. How can tautomeric equilibria (e.g., thione-thiol tautomerism) in the thiazole moiety impact biological activity, and what experimental techniques are used to study this?
- Methodology : Investigate tautomerism using UV-Vis spectroscopy (λmax shifts in acidic/basic conditions) and DFT calculations (B3LYP/6-31G* basis set). Compare experimental IR spectra (S-H stretch at ~2550 cm⁻¹ for thiol form) with computational models to identify dominant tautomers .
Q. What strategies are effective in analyzing regioselectivity during functionalization of the pyridazine ring?
- Methodology : Use Hammett substituent constants (σ) to predict electronic effects. For example, electron-withdrawing groups at the 6-position of pyridazine enhance thioether bond formation. Validate via competitive reactions with substituted pyridazines and LC-MS to quantify product ratios .
Q. How can molecular docking studies be designed to explore potential kinase or protease targets for this compound?
- Methodology : Prepare the compound’s 3D structure using Gaussian09 (optimized at B3LYP/6-31G*). Dock into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Prioritize targets based on binding energy (ΔG < -8 kcal/mol) and residue interactions (e.g., hydrogen bonds with Lys721/Glu738) .
Data Contradictions and Resolution
Q. Discrepancies in reported hydrogen bond acceptor counts: How to reconcile computational vs. experimental data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
